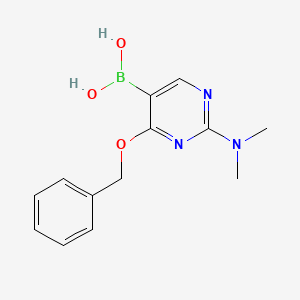

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPFXDOPGYMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445156 | |

| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-21-5 | |

| Record name | B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a four-step process commencing with the synthesis of a substituted pyrimidine core, followed by functional group manipulations to yield the target boronic acid. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflow to aid in the successful replication and optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is achieved through a four-step reaction sequence. The pathway begins with the construction of the pyrimidine ring, followed by bromination, benzylation, and finally, a lithium-halogen exchange and borylation to introduce the boronic acid functionality.

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on literature precedents for similar transformations and may require optimization for this specific substrate.

| Step | Reactant(s) | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | N,N-Dimethylguanidine, Ethyl Acetoacetate | 2-(Dimethylamino)pyrimidin-4-ol | Sodium Ethoxide | Ethanol | 70-85 |

| 2 | 2-(Dimethylamino)pyrimidin-4-ol | 5-Bromo-2-(dimethylamino)pyrimidin-4-ol | N-Bromosuccinimide (NBS) | Acetonitrile | 80-90 |

| 3 | 5-Bromo-2-(dimethylamino)pyrimidin-4-ol | 4-(Benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine | Benzyl Bromide, K₂CO₃ | DMF | 85-95 |

| 4 | 4-(Benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine | 4-(Benzyloxy)-2-(dimethylamino)pyrimidine-5-boronic acid | n-BuLi, Triisopropyl borate | THF | 60-75 |

Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)pyrimidin-4-ol

This procedure outlines the condensation reaction to form the core pyrimidine structure.

Methodology:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), N,N-dimethylguanidine hydrochloride is added, and the mixture is stirred to liberate the free base.

-

Ethyl 3-oxobutanoate (ethyl acetoacetate) is then added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(dimethylamino)pyrimidin-4-ol.

Step 2: Synthesis of 5-Bromo-2-(dimethylamino)pyrimidin-4-ol

This section details the regioselective bromination of the pyrimidine ring at the C5 position.

Methodology:

-

2-(Dimethylamino)pyrimidin-4-ol is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a round-bottom flask.

-

N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution at room temperature.[1][2] The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the solvent is removed in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2-(dimethylamino)pyrimidin-4-ol as a solid.

Step 3: Synthesis of 4-(Benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine

This procedure describes the benzylation of the hydroxyl group of the pyrimidine intermediate.

Methodology:

-

To a stirred suspension of 5-bromo-2-(dimethylamino)pyrimidin-4-ol and potassium carbonate in anhydrous DMF, benzyl bromide is added dropwise at room temperature.

-

The reaction mixture is then heated and stirred for several hours until the starting material is fully consumed, as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The solid is washed thoroughly with water and then dried.

-

Purification by column chromatography on silica gel or recrystallization affords 4-(benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine.

Step 4: Synthesis of 4-(Benzyloxy)-2-(dimethylamino)pyrimidine-5-boronic acid

This final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid moiety.

Caption: Experimental workflow for the final borylation step.

Methodology:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 4-(benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.[3]

-

The reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified, typically by recrystallization or column chromatography, to afford 4-(benzyloxy)-2-(dimethylamino)pyrimidine-5-boronic acid as a solid.

References

- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential applications, and synthetic methodologies related to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative incorporating a boronic acid moiety. Such compounds are of significant interest in medicinal chemistry, primarily as versatile building blocks in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 205672-21-5 | [1][2] |

| Molecular Formula | C₁₃H₁₆BN₃O₃ | [2] |

| Molecular Weight | 273.10 g/mol | [2] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Purity | ≥95% - 96%+ | [3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| SMILES | CN(C)C1=NC(OCC2=CC=CC=C2)=C(C=N1)B(O)O | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and commonly employed synthetic route involves the borylation of a halogenated pyrimidine precursor. A representative protocol, adapted from the synthesis of analogous pyrimidine boronic acids, is provided below.

Representative Synthesis Protocol: Borylation of a Halogenated Precursor

This protocol outlines a general method for the synthesis of a pyrimidine boronic acid from its corresponding bromo-pyrimidine precursor, which for the target compound is 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS: 205672-20-4)[5].

Materials:

-

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Pyrimidine boronic acids are frequently utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol for the coupling of a pyrimidine boronic acid with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

-

Microwave reactor vials (optional)

Procedure:

-

Reaction Setup: In a reaction vessel (e.g., a microwave vial), combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS). Microwave irradiation can often reduce reaction times.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological and Pharmacological Context

While specific biological activities of this compound have not been reported, the pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs. Pyrimidine derivatives are particularly prominent as kinase inhibitors.

Potential as Kinase Inhibitors

The pyrimidine core can mimic the adenine ring of ATP, enabling it to bind to the hinge region of the ATP-binding pocket of kinases[6]. The substituents on the pyrimidine ring play a crucial role in determining the selectivity and potency of the inhibition. Substituted pyrimidines have been investigated as inhibitors of various kinases, including:

-

VCP/p97: Involved in protein homeostasis, making it a target in cancer therapy[7].

-

PI3K (Phosphoinositide 3-kinase): A key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer[8].

-

Tyrosine Kinases (e.g., c-Abl, Bcr-Abl, EGFR, FGFR): These are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers[9].

The structural features of this compound, including the substituted pyrimidine core, suggest its potential as a scaffold for the development of novel kinase inhibitors.

Representative Kinase Inhibition Signaling Pathway (PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. Small molecule inhibitors that target key kinases in this pathway are a major focus of drug discovery efforts.

Conclusion

This compound is a valuable research chemical with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its structural similarity to known kinase inhibitors suggests that it could serve as a key building block for the development of novel therapeutics targeting cancer and other diseases characterized by dysregulated kinase activity. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its biological activity.

References

- 1. 205672-21-5|4-Benzyloxy-2-(dimethylamino)pyrimidine-5-boronic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound [cymitquimica.com]

- 5. aobchem.com [aobchem.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid (CAS 205672-21-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid (CAS 205672-21-5) is limited. This guide has been constructed using data from closely related pyrimidine boronic acid analogs and established principles in medicinal chemistry and organic synthesis. The experimental protocols and potential biological activities described herein are representative and should be adapted and validated for the specific compound.

Core Compound Characterization

4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid is a synthetic organic compound featuring a pyrimidine core, a versatile scaffold in drug discovery. The presence of the boronic acid functional group makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecules. The benzyloxy and dimethylamino substituents influence the molecule's steric and electronic properties, which can modulate its reactivity and biological activity.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 205672-21-5 | [1] |

| Molecular Formula | C₁₃H₁₆BN₃O₃ | [1] |

| Molecular Weight | 273.10 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 511.3±60.0 °C (predicted) | Chemical Vendors |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

| Stability | Boronic acids can be prone to dehydration to form boroxines; store in a cool, dry place. | General Chemical Knowledge |

Spectral Characterization Data (Representative)

While specific spectra for CAS 205672-21-5 are not publicly available, the following represents expected NMR and mass spectrometry data based on its structure and data from analogous compounds.

Table 2: Representative Spectral Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~8.5 (s, 1H, pyrimidine-H), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~5.4 (s, 2H, OCH₂), ~3.1 (s, 6H, N(CH₃)₂) |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~160-170 (pyrimidine carbons), ~127-137 (aromatic carbons of benzyl), ~68 (OCH₂), ~37 (N(CH₃)₂) |

| Mass Spec (ESI+) | Expected m/z: 274.13 [M+H]⁺ |

Synthesis and Experimental Protocols

The synthesis of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid can be approached through several synthetic routes common for pyrimidine boronic acids. A plausible and widely used method involves the borylation of a halogenated pyrimidine precursor.

Representative Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for preparing the title compound.

Detailed Experimental Protocol: Borylation of a Halogenated Pyrimidine Precursor

This protocol is a representative procedure and may require optimization.

Materials:

-

4-Benzyloxy-5-bromo-2-dimethylaminopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Benzyloxy-5-bromo-2-dimethylaminopyrimidine (1.0 eq) in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of 1M HCl at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid.

Potential Biological Activity and Signaling Pathway

Pyrimidine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various kinases and other enzymes. Given the structural motifs present in 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid, it is plausible that this compound could be an inhibitor of protein kinases involved in cell proliferation and survival pathways. One such potential target, based on literature for similar pyrimidine-based compounds, is the p97/VCP (Valosin-Containing Protein) ATPase.

p97/VCP Signaling Pathway and Potential Inhibition

p97/VCP is a key player in protein homeostasis, involved in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy. Inhibition of p97/VCP can lead to the accumulation of misfolded proteins and ultimately induce apoptosis in cancer cells.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential inhibitory activity of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid against a target kinase like p97/VCP, a standard in vitro kinase assay can be performed.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant human p97/VCP enzyme, the specific substrate, and ATP.

-

Compound Dilution: Prepare a serial dilution of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid in DMSO.

-

Assay Plate Setup: Add the kinase and the test compound to the wells of a microplate and incubate for a predefined period.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Detection: After incubation, stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay) which is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Conclusion

4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid is a promising chemical entity for drug discovery and development, belonging to a class of compounds with demonstrated biological relevance. While specific data for this compound is scarce, this guide provides a comprehensive framework based on analogous structures for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is warranted to fully elucidate its physicochemical properties and therapeutic potential.

References

An In-Depth Technical Guide to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a probable synthetic route, and its potential role as an intermediate in the development of novel therapeutics, particularly in the context of VCP/p97 inhibition.

Core Compound Structure and Properties

This compound (CAS Number: 205672-21-5) is a substituted pyrimidine boronic acid. The core structure consists of a pyrimidine ring functionalized with a benzyloxy group at the 4-position, a dimethylamino group at the 2-position, and a boronic acid group at the 5-position. The presence of the boronic acid moiety makes it a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

| Property | Value | Source |

| CAS Number | 205672-21-5 | [Commercial] |

| Molecular Formula | C₁₃H₁₆BN₃O₃ | [Calculated] |

| Molecular Weight | 273.10 g/mol | [Calculated] |

| Purity | ≥95% to 96+% | [Commercial] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not publicly documented. However, based on the commercial availability of its immediate precursor, 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS: 205672-20-4), a plausible and common synthetic route involves a lithium-halogen exchange followed by borylation.

Proposed Synthesis of this compound

The following is a generalized experimental protocol based on standard procedures for the conversion of aryl bromides to boronic acids.

Materials:

-

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel or recrystallization.

Caption: Proposed synthesis workflow for the target compound.

Potential Biological Activity and Signaling Pathways

While this compound has not been explicitly detailed as a bioactive agent in available literature, the pyrimidine boronic acid scaffold is of significant interest in drug discovery. A prominent area of research for this class of compounds is the inhibition of Valosin-Containing Protein (VCP), also known as p97.

VCP/p97 is an ATPase that plays a critical role in protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy.[1] Its inhibition is a promising strategy for cancer therapy, as tumor cells are often highly dependent on these pathways for survival.[1]

A study on novel pyrimidine molecules containing a boronic acid core identified potent inhibitors of VCP/p97.[1] Although the specific compound of this guide was not in the published series, its structural similarity suggests it could be a relevant intermediate or a candidate for such biological activity.

VCP/p97 Signaling Pathway in Protein Homeostasis

VCP/p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome. Inhibition of VCP/p97 disrupts this process, leading to an accumulation of misfolded and ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells.

Caption: Simplified VCP/p97 signaling pathway and inhibition.

Experimental Protocol for VCP/p97 Inhibition Assay

The following is a representative protocol for evaluating the enzymatic inhibition of VCP/p97, based on methodologies described for similar pyrimidine boronic acid compounds.[1]

Materials:

-

Recombinant human VCP/p97 enzyme

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Tween-20, 2 mM DTT)

-

ATP

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Mixture: In a 384-well plate, add the VCP/p97 enzyme to the assay buffer.

-

Incubation: Add the diluted test compound to the enzyme mixture and incubate at room temperature for a specified period (e.g., 15 minutes) to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ATP. Incubate at 37 °C for a defined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery. Its structure is amenable to synthetic diversification, and its core scaffold is relevant to the development of inhibitors for critical therapeutic targets such as VCP/p97. While detailed experimental data for this specific molecule remains limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of Substituted Pyrimidine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of substituted pyrimidine boronic acids, a class of compounds demonstrating significant potential in therapeutic applications. This document summarizes quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

Pyrimidine boronic acids are a promising class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The pyrimidine scaffold is a common motif in numerous biologically active molecules, including nucleic acids and various approved drugs. The incorporation of a boronic acid moiety provides a unique chemical entity capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of various enzymes. This mode of action has led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide will focus on the biological activities of substituted pyrimidine boronic acids, with a particular emphasis on their roles as enzyme inhibitors in cancer and inflammatory diseases.

Data Presentation: Inhibitory Activities of Substituted Pyrimidine Boronic Acids

The biological activity of substituted pyrimidine boronic acids is highly dependent on the nature and position of substituents on the pyrimidine ring and any associated phenylboronic acid moieties. The following tables summarize the quantitative inhibitory data for a key example of a substituted pyrimidine boronic acid targeting Valosin-Containing Protein (VCP/p97), a critical enzyme in the ubiquitin-proteasome system and an attractive target for cancer therapy.[1]

Table 1: Enzymatic and Cellular Inhibitory Activity of Compound 17 against VCP/p97

| Compound ID | R Group | Enzymatic IC50 (nM)[1][2] | A549 Cell IC50 (µM)[1][2] | RPMI8226 Cell IC50 (µM)[1][2] |

| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

The lead compound, 17 , demonstrates potent enzymatic inhibition of VCP/p97 and significant anti-proliferative effects against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[1] Structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrimidine ring is crucial for potent VCP/p97 inhibition.[1]

Signaling Pathways and Mechanisms of Action

Substituted pyrimidine boronic acids exert their biological effects by modulating key signaling pathways involved in disease pathogenesis.

Inhibition of VCP/p97 in the Ubiquitin-Proteasome System

Valosin-Containing Protein (VCP), also known as p97, is a critical ATPase that plays a central role in protein homeostasis by mediating the degradation of misfolded and regulatory proteins through the ubiquitin-proteasome system (UPS).[3][4] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[5]

Modulation of the IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[6][7] These pathways are central to the innate immune response, and their dysregulation is implicated in inflammatory and autoimmune diseases.[1][6] Upon activation, IRAK4 initiates a signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[6] Pyrimidine-based IRAK4 inhibitors can block this cascade, thereby reducing inflammation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrimidine boronic acids.

Synthesis of Substituted Pyrimidine Boronic Acids

A general method for the synthesis of pyrimidine boronic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction.[8] For example, 2-chloropyrimidine-5-boronic acid can be used as a versatile building block for the introduction of various substituents onto the pyrimidine ring.[8]

General Procedure:

-

To a solution of a substituted pyrimidine halide (e.g., 2-chloro-5-iodopyrimidine) in a suitable solvent (e.g., 1,4-dioxane) is added a boronic acid or pinacol ester derivative.

-

A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) are added to the reaction mixture.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrimidine boronic acid derivative.

VCP/p97 ATPase Activity Assay

The enzymatic activity of VCP/p97 is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified VCP/p97 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 M TCEP, and 0.01% Triton X-100)

-

ATP solution (1 mM)

-

Test compounds (substituted pyrimidine boronic acids) dissolved in DMSO

-

BIOMOL Green reagent for phosphate detection

Procedure:

-

Prepare the enzyme solution by diluting the purified VCP/p97 in the assay buffer.

-

Dispense 30 µL of the enzyme solution into each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of 1 mM ATP to each well.

-

Incubate the reaction at room temperature for a specified time (e.g., 15-35 minutes).

-

Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.

-

Measure the absorbance at 635 nm using a microplate reader after a 20-30 minute incubation for color development.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (A549 and RPMI8226 Cell Lines)

The anti-proliferative activity of the compounds is assessed using a resazurin-based assay.

Materials:

-

A549 or RPMI8226 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

Resazurin solution

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (DMSO-treated cells) and determine the IC50 values.

IRAK4 Kinase Assay

The inhibitory activity against IRAK4 is determined using a kinase activity assay that measures the amount of ADP produced.

Materials:

-

Purified recombinant IRAK4 kinase

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Kinase substrate (e.g., myelin basic protein)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the test inhibitor, IRAK4 enzyme, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 45 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Determine the IC50 values from the dose-response curves.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the evaluation of substituted pyrimidine boronic acids and a logical relationship for structure-activity relationship (SAR) analysis.

Conclusion

Substituted pyrimidine boronic acids represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. Their unique mechanism of action, involving the formation of a reversible covalent bond with target enzymes, allows for the development of highly selective inhibitors. The data and protocols presented in this guide highlight the importance of systematic SAR studies in optimizing the biological activity of these compounds. Further research into the synthesis and evaluation of diverse libraries of substituted pyrimidine boronic acids is warranted to fully explore their therapeutic applications and to identify novel drug candidates for a range of diseases.

References

- 1. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 2. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid Derivatives and Analogs as VCP/p97 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid and its analogs as potent inhibitors of Valosin-Containing Protein (VCP)/p97, a critical enzyme in the ubiquitin-proteasome system and an attractive target for cancer therapy. This document details the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds. It includes detailed experimental protocols for their synthesis and biological evaluation, alongside quantitative data on their inhibitory activities. Furthermore, this guide presents visualizations of the VCP/p97 signaling pathway and experimental workflows to facilitate a deeper understanding of the mechanism of action and practical application of this promising class of inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Boronic acid derivatives, particularly since the approval of the proteasome inhibitor Bortezomib, have garnered significant interest in drug discovery for their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.[2] The convergence of these two pharmacophores in pyrimidine-5-boronic acid derivatives has led to the discovery of potent inhibitors of various enzymes, including Valosin-Containing Protein (VCP)/p97.[3][4]

VCP/p97 is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a central role in maintaining protein homeostasis.[3][4] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA repair.[3][4] Dysregulation of VCP/p97 function has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.

This guide focuses on this compound and its analogs, a class of compounds that has shown significant promise as VCP/p97 inhibitors. We will delve into their synthesis, explore the structure-activity relationships that govern their potency, and provide detailed protocols for their evaluation, aiming to equip researchers with the necessary knowledge to advance the development of this important class of therapeutic agents.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A key reaction in this synthesis is the Suzuki-Miyaura cross-coupling reaction, which facilitates the introduction of the boronic acid moiety onto the pyrimidine core. The general synthetic approach is outlined below.

General Synthetic Scheme

A common strategy for the synthesis of 2,4-disubstituted-pyrimidine-5-boronic acids begins with a suitably substituted pyrimidine core, which is then halogenated at the 5-position. This halogenated intermediate subsequently undergoes a palladium-catalyzed borylation reaction, such as a Suzuki-Miyaura coupling with a boron source like bis(pinacolato)diboron, to yield the desired pyrimidine-5-boronic acid or its pinacol ester.

Experimental Protocol: Synthesis of a Representative Pyrimidine-5-boronic Acid Pinacol Ester via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

5-Bromo-4-benzyloxy-2-dimethylaminopyrimidine (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-4-benzyloxy-2-dimethylaminopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound pinacol ester.

-

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as hydrochloric acid, in a suitable solvent system like acetone/water.

Structure-Activity Relationship (SAR) of Pyrimidine-5-Boronic Acid Derivatives as VCP/p97 Inhibitors

The inhibitory potency of pyrimidine-5-boronic acid derivatives against VCP/p97 is highly dependent on the nature and position of substituents on the pyrimidine ring. A study by Zhang et al. (2021) identified a series of novel pyrimidine molecules containing a boronic acid moiety as potent VCP/p97 inhibitors.[3][4]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the enzymatic and cellular inhibitory activities of a lead compound from this class.

| Compound ID | R Group on Phenylboronic Acid | VCP/p97 Enzymatic IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) | RPMI8226 Cell Proliferation IC₅₀ (µM) |

| 17 | 4-((4-methylpiperazin-1-yl)methyl) | 54.7 | 2.80 | 0.86 |

Data sourced from Zhang et al. (2021).[3][4]

The lead compound, 17 , demonstrated potent enzymatic inhibition of VCP/p97 with an IC₅₀ of 54.7 nM.[4] It also exhibited significant anti-proliferative activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC₅₀ values of 2.80 µM and 0.86 µM, respectively.[4] These findings underscore the therapeutic potential of this class of compounds.

VCP/p97 Signaling Pathway and Mechanism of Inhibition

VCP/p97 functions as a molecular machine that utilizes the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures, thereby regulating a vast array of cellular processes. Inhibition of VCP/p97's ATPase activity disrupts these critical functions, leading to cellular stress and apoptosis, particularly in cancer cells which are often highly dependent on robust protein quality control systems.

VCP/p97 in the Ubiquitin-Proteasome System

Inhibition of VCP/p97 by pyrimidine-boronic acid derivatives blocks the segregation and unfolding of ubiquitinated substrates, leading to their accumulation and causing proteotoxic stress, which can trigger apoptosis in cancer cells.

VCP/p97 in Endoplasmic Reticulum-Associated Degradation (ERAD)

By inhibiting VCP/p97, the extraction of misfolded proteins from the ER is blocked, leading to their accumulation in the ER lumen. This triggers the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis.

Experimental Protocols for Biological Evaluation

VCP/p97 ATPase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., Promega's ADP-Glo™ Kinase Assay) and published literature.

Materials:

-

Purified recombinant human VCP/p97 protein

-

ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a white multi-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the VCP/p97 enzyme solution to all wells except the "no enzyme" control.

-

Initiate the ATPase reaction by adding ATP to all wells. The final concentration of ATP should be at or near the Km for VCP/p97.

-

Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes).

-

Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Materials:

-

A549 or RPMI8226 cells

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow Visualization

Conclusion

This compound and its analogs represent a highly promising class of VCP/p97 inhibitors with demonstrated potent enzymatic and cellular activities. The synthetic accessibility of these compounds, coupled with the critical role of VCP/p97 in cancer cell biology, makes them attractive candidates for further drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of the therapeutic potential of this exciting class of molecules. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.

References

The Ascendant Role of Pyrimidine Boronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties is paramount to accessing novel biological targets and overcoming existing therapeutic challenges. Among these, pyrimidine boronic acids have emerged as a class of compounds with exceptional utility and potential. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of pyrimidine boronic acids in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Unique Advantages of the Boron-Pyrimidine Chimera

Boronic acids, characterized by a C-B(OH)₂ functional group, have garnered significant attention in medicinal chemistry due to their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles.[1][2][3] This has led to the successful development of several FDA-approved drugs containing a boronic acid warhead.[1][3] When integrated with a pyrimidine scaffold—a privileged heterocycle found in numerous biologically active molecules—the resulting pyrimidine boronic acids offer a powerful toolkit for drug design.[3][4]

The pyrimidine ring system provides a versatile template for molecular recognition, capable of engaging in a multitude of interactions with protein targets, including hydrogen bonding and π-stacking. The boronic acid moiety, on the other hand, can act as a potent inhibitor of enzymes, particularly serine proteases and ATPases, by forming a stable tetrahedral intermediate with active site residues.[2][5] This combination of a versatile recognition element and a potent reactive group makes pyrimidine boronic acids highly attractive for the development of targeted therapies.

Synthesis of Pyrimidine Boronic Acids: Enabling Access to Novel Chemical Space

The synthesis of pyrimidine boronic acids is a critical step in their application in drug discovery. While the synthesis of some isomers can be straightforward, others, particularly 2-substituted pyrimidine boronic acids, can be challenging due to their inherent instability.[6] A commonly employed and highly effective method for the synthesis of pyrimidine boronic acids and their derivatives is the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between a halogenated pyrimidine and a boronic acid or ester, enabling the construction of diverse molecular libraries.[4]

Microwave-assisted Suzuki-Miyaura coupling has emerged as a particularly powerful technique, offering significantly reduced reaction times, improved yields, and greater reaction consistency compared to conventional heating methods.

Therapeutic Applications of Pyrimidine Boronic Acids

The unique properties of pyrimidine boronic acids have led to their exploration in a variety of therapeutic areas, with a primary focus on oncology and infectious diseases.

Inhibition of Valosin-Containing Protein (VCP/p97) for Cancer Therapy

Valosin-Containing Protein (VCP), also known as p97, is a critical enzyme in the ubiquitin-proteasome system (UPS), responsible for maintaining protein homeostasis.[5][8] Its dysregulation is implicated in several cancers, making it an attractive therapeutic target. A number of pyrimidine boronic acid derivatives have been identified as potent inhibitors of VCP/p97.[5][8] These compounds have demonstrated significant anti-proliferative effects in various cancer cell lines.[5][8]

Table 1: Biological Activity of a Lead Pyrimidine Boronic Acid VCP/p97 Inhibitor

| Compound ID | Target | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |

| 17 | VCP/p97 | 54.7 | 2.80 | 0.86 |

Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[5][8]

Figure 1: Inhibition of the VCP/p97 pathway by pyrimidine boronic acids.

Inhibition of β-Lactamases to Combat Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health crisis. Boronic acids are effective inhibitors of serine β-lactamases, acting as transition-state analogs.[5] The development of pyrimidine boronic acid derivatives as β-lactamase inhibitors is an active area of research, aiming to restore the efficacy of existing β-lactam antibiotics.[5]

Figure 2: Mechanism of β-lactamase inhibition by pyrimidine boronic acids.

Targeting Kinases in Signal Transduction Pathways

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. The incorporation of a boronic acid moiety offers a novel mechanism for interacting with the kinase active site. Pyrimidine boronic acids are being investigated as inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is involved in inflammatory signaling.[5] Furthermore, 2-amino-pyrimidine-5-boronic acid is a crucial intermediate in the synthesis of potent kinase inhibitors such as the PI3K/mTOR inhibitor GDC-0980.[9]

Experimental Protocols

Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a halogenated pyrimidine with a pyrimidine boronic acid.

Materials:

-

Halogenated pyrimidine (1.0 eq)

-

Pyrimidine boronic acid or ester (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Microwave reactor

Procedure:

-

To a microwave-safe reaction vessel, add the halogenated pyrimidine, pyrimidine boronic acid, palladium catalyst, and base.

-

Add the solvent and seal the vessel.

-

Place the vessel in the microwave reactor and irradiate at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 3: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells in 96-well plates

-

Test compounds (pyrimidine boronic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

Pyrimidine boronic acids represent a promising and versatile class of compounds in medicinal chemistry. Their unique ability to combine the molecular recognition properties of the pyrimidine scaffold with the covalent inhibitory potential of the boronic acid moiety has led to the discovery of potent inhibitors for a range of therapeutic targets. As synthetic methodologies continue to improve and our understanding of their biological mechanisms deepens, we can anticipate the continued emergence of pyrimidine boronic acid-based drug candidates with enhanced efficacy and selectivity. Further exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and virology, is also warranted. The strategic application of this powerful chemical tool will undoubtedly continue to drive innovation in the field of drug discovery.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

Discovery of Novel Pyrimidine Molecules Containing Boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrimidine molecules incorporating a boronic acid moiety. This class of compounds has garnered significant interest in medicinal chemistry due to their potential to target a range of enzymes and cellular pathways implicated in various diseases. This document outlines key quantitative structure-activity relationship (SAR) data, detailed experimental protocols for synthesis and biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Pyrimidine Boronic Acid Derivatives

The inhibitory activities of pyrimidine boronic acid derivatives have been evaluated against several key biological targets. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Inhibition of Valosin-Containing Protein (VCP/p97) by Pyrimidine Boronic Acid Derivatives [1][2]

| Compound ID | R Group | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |

| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.[1]

Table 2: Inhibition of Kinases by Pyrimidine-Based Molecules

| Compound Class | Target Kinase | Representative IC50 (nM) |

| Pyrido[3,2-d]pyrimidine | PI3Kα | 19 |

| Pyrido[3,2-d]pyrimidine | mTOR | 37 |

| 2-Aminopyrimidine | Aurora A | 1.2 |

| 2-Aminopyrimidine | Aurora B | 0.37 |

| 4-Aminopyrimidine | PLK1 | 0.83 |

Note: While these compounds are pyrimidine-based kinase inhibitors, the direct incorporation of a boronic acid moiety in these specific examples is not specified in the cited sources. This table serves to illustrate the potential of the pyrimidine scaffold in kinase inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrimidine boronic acid intermediate and for the biological evaluation of these compounds against relevant targets.

Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid[3][4]

This protocol describes a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid, a versatile intermediate for the preparation of more complex derivatives.

Materials:

-

2-Amino-5-bromopyrimidine

-

Trimethylsilyl chloride (TMSCl)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(Oi-Pr)3)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

Procedure:

-

In situ Protection: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-amino-5-bromopyrimidine (1 equivalent) in anhydrous THF. Cool the solution to 0°C. Add TMSCl (2.2 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Lithium-Halogen Exchange: Cool the reaction mixture to -78°C. Add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.

-

Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70°C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl until the pH is approximately 2. Stir vigorously for 1 hour.

-

Work-up and Isolation: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x). Adjust the pH of the aqueous layer to approximately 7 with 2M NaOH. The product may precipitate at this stage. If so, collect the solid by filtration. If not, saturate the aqueous layer with NaCl and extract with ethyl acetate (5x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography.

VCP/p97 ATPase Activity Assay[5][6][7][8][9]

This protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of VCP/p97 and to evaluate the inhibitory potency of pyrimidine boronic acid derivatives.[3] This method quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[3]

Materials:

-

Purified recombinant human VCP/p97 protein

-

ATP solution (10 mM stock)

-

Assay Buffer (1x): 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, and 0.01% Triton X-100[3]

-

Test compounds (pyrimidine boronic acid derivatives) dissolved in DMSO

-

BIOMOL Green reagent

-

Phosphate standard solution

-

96-well microplate

Procedure:

-

Preparation of Reagents: Prepare a dilution series of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%). Prepare a series of phosphate standards (e.g., 0 to 40 µM) in assay buffer.[3]

-

Reaction Setup: Add 30 µL of diluted VCP/p97 enzyme solution to each well of the 96-well plate. For inhibitor wells, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of DMSO. Include "no enzyme" control wells with 30 µL of assay buffer.

-

Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be optimized based on the enzyme's Km (e.g., 250 µM). The final reaction volume is 50 µL.[3]

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-35 minutes), ensuring the reaction remains in the linear range.[3]

-

Reaction Termination and Detection: Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.[3] Incubate at room temperature for 20-30 minutes to allow for full color development.[3]

-

Measurement: Read the absorbance at 635 nm using a microplate reader.[3]

-

Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Use the phosphate standard curve to determine the concentration of phosphate released in each well. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay[10]

This protocol outlines a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT by pyrimidine boronic acid derivatives. The assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand.[4]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/primer (e.g., poly(A) x oligo(dT)15)

-

dNTP mix (including DIG-dUTP and biotin-dUTP)

-

Streptavidin-coated 96-well microplate

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Nevirapine)

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Reaction buffer

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in the reaction buffer. Ensure the final DMSO concentration is consistent and non-inhibitory.

-

Reaction Setup: To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.[4] Add the diluted test compounds, positive control, or solvent control to the appropriate wells.

-

Reaction Initiation: Add the recombinant HIV-1 RT to all wells except the negative control (no enzyme) wells to start the reaction.[4]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[4]

-

Detection:

-

Wash the wells multiple times with wash buffer.

-

Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.[4]

-

Wash the wells to remove unbound conjugate.

-

Add the peroxidase substrate and incubate in the dark at room temperature.

-

Stop the reaction with the stop solution.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the EC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine boronic acid derivatives and a general workflow for their discovery and development.

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

References

Potential Mechanism of Action of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid. This guide, therefore, extrapolates potential mechanisms based on the known biological activities of structurally related pyrimidine-5-boronic acid derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

This compound is a synthetic organic compound featuring a pyrimidine core, a known pharmacophore in numerous biologically active molecules. The presence of the boronic acid moiety suggests its potential as an enzyme inhibitor, capable of forming covalent bonds with active site residues. While direct studies on this specific molecule are absent from the public domain, analysis of related compounds, particularly pyrimidine-boronic acid derivatives, points towards two primary potential mechanisms of action: inhibition of phosphoinositide 3-kinases (PI3K) and Valosin-Containing Protein (VCP/p97).

Potential Cellular Targets and Signaling Pathways

Phosphoinositide 3-Kinase (PI3K) Inhibition

The most prominent lead for the potential mechanism of action of this compound is the inhibition of the PI3K signaling pathway. Structurally similar compounds, such as 2-aminopyrimidine-5-boronic acid pinacol ester, are utilized in the synthesis of PI3K inhibitors. The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Boronic acids can act as reversible covalent inhibitors of kinases by forming a covalent bond with the catalytic lysine residue in the ATP-binding pocket. In the context of PI3K, this compound could potentially bind to the active site, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This would disrupt the downstream signaling cascade involving Akt and mTOR, leading to the inhibition of cell growth and survival.

Caption: Potential inhibition of the PI3K signaling pathway.

Valosin-Containing Protein (VCP/p97) Inhibition

Another potential target for pyrimidine-boronic acid derivatives is Valosin-Containing Protein (VCP), also known as p97. VCP is an AAA+ ATPase involved in numerous cellular processes, including protein quality control, ubiquitin-dependent protein degradation, and membrane trafficking. Its inhibition is a promising strategy for the treatment of cancer and other diseases.

The boronic acid group could potentially interact with key residues in the ATP-binding site of VCP, leading to its inhibition. By inhibiting VCP's ATPase activity, this compound could disrupt the processing and degradation of ubiquitinated proteins, leading to the accumulation of misfolded proteins and ultimately inducing cellular stress and apoptosis.

Caption: A proposed experimental workflow for target identification.

Quantitative Data from Related Compounds

The following table summarizes inhibitory activities of representative pyrimidine-boronic acid derivatives against potential targets. It is crucial to note that these data are for structurally related compounds and not for this compound itself.

| Compound Class | Target | Assay Type | IC50 / Ki | Cell Line (for cellular assays) | Reference |

| Aminopyrimidine derivatives | PI3Kα | Biochemical | Varies | N/A | [General literature on PI3K inhibitors] |

| Pyrimidine-boronic acids | VCP/p97 | Enzymatic | Varies | N/A | [General literature on VCP inhibitors] |

Detailed Experimental Protocols (Hypothetical)

As no direct experimental data exists for the title compound, the following are generalized protocols that would be necessary to elucidate its mechanism of action.

In Vitro Kinase Inhibition Assay (for PI3K)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-